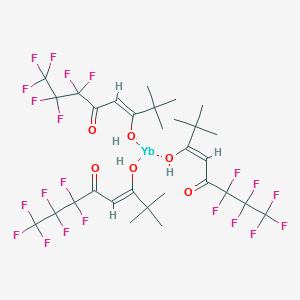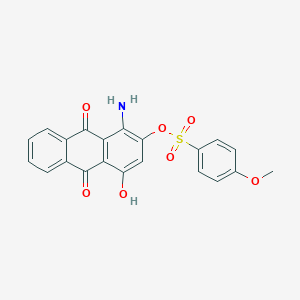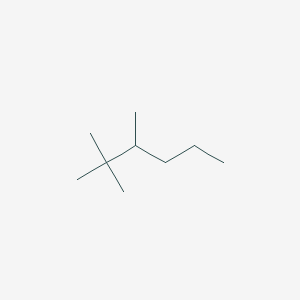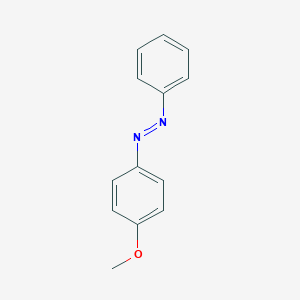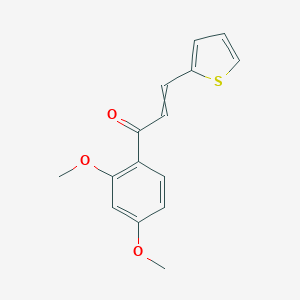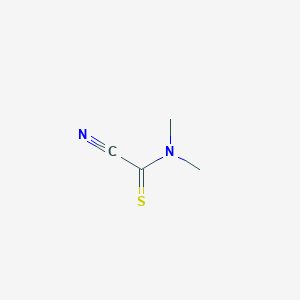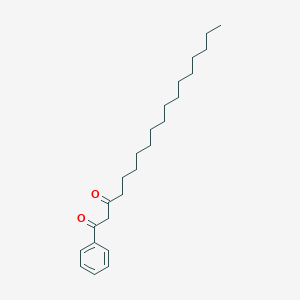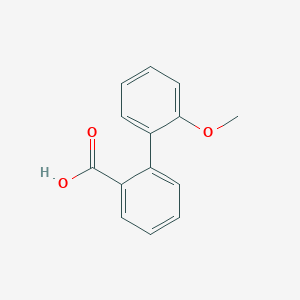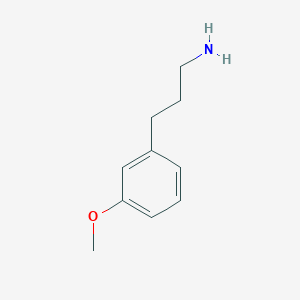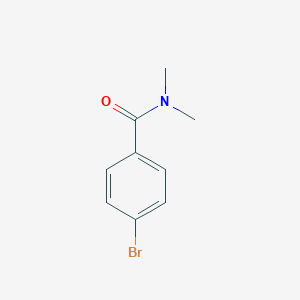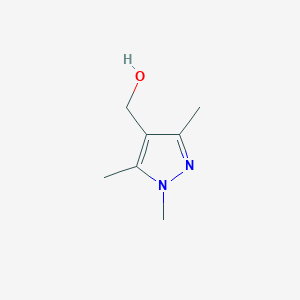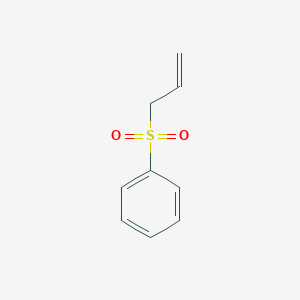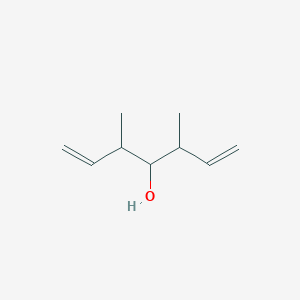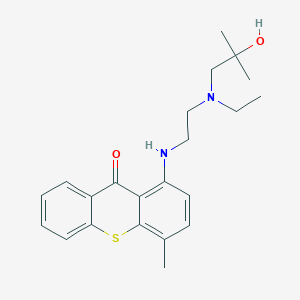
Becanthone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Becanthone is a chemical compound with the molecular formula C22H28N2O2S and a molecular weight of 384.53 . It is known for its anthelmintic properties, particularly against Schistosoma species . The compound is also referred to by its systematic name, 1-[(2-[ethyl(2-hydroxy-2-methylpropyl)amino]ethyl)amino]-4-methyl-9H-thioxanthen-9-one .
Preparation Methods
Becanthone can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. One of the documented synthetic routes involves the reaction of 2-(ethyl(2-hydroxy-2-methylpropyl)amino)ethylamine with 4-methyl-9H-thioxanthen-9-one under specific conditions . The reaction typically requires a controlled environment with precise temperature and pH settings to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Becanthone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to yield thioxanthene derivatives.
Substitution: This compound can participate in substitution reactions, particularly at the amino and hydroxyl functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Becanthone has several scientific research applications:
Chemistry: It is used as a reference compound in the study of thioxanthene derivatives and their chemical properties.
Mechanism of Action
The mechanism of action of Becanthone involves its interaction with specific molecular targets within the Schistosoma parasites. It is believed to interfere with the parasite’s metabolic processes, leading to its eventual death . The exact molecular pathways and targets are still under investigation, but it is known to affect the parasite’s energy production and cellular integrity.
Comparison with Similar Compounds
Becanthone can be compared with other anthelmintic compounds such as praziquantel and oxamniquine . Unlike these compounds, this compound has a unique thioxanthene structure, which contributes to its distinct chemical and biological properties . Similar compounds include:
Praziquantel: A widely used anthelmintic with a different mechanism of action.
Oxamniquine: Another antischistosomal agent with a different chemical structure and mode of action.
This compound’s uniqueness lies in its specific activity against Schistosoma species and its potential for further chemical modifications to enhance its efficacy and reduce side effects .
Properties
CAS No. |
15351-04-9 |
|---|---|
Molecular Formula |
C22H28N2O2S |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-[2-[ethyl-(2-hydroxy-2-methylpropyl)amino]ethylamino]-4-methylthioxanthen-9-one |
InChI |
InChI=1S/C22H28N2O2S/c1-5-24(14-22(3,4)26)13-12-23-17-11-10-15(2)21-19(17)20(25)16-8-6-7-9-18(16)27-21/h6-11,23,26H,5,12-14H2,1-4H3 |
InChI Key |
ATQREMXMJIWUIN-UHFFFAOYSA-N |
SMILES |
CCN(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)CC(C)(C)O |
Canonical SMILES |
CCN(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)CC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


